n-Nonane-d20
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Description
N-Nonane-d20 is a useful research compound. Its molecular formula is C9H20 and its molecular weight is 148.38 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosadeuteriononane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
n-Nonane-d20, a deuterated form of nonane (C9H20), is a linear alkane that has gained attention for its unique properties in various biological and chemical applications. The incorporation of deuterium not only alters the physical properties of the compound but also enhances its utility in studies involving isotopic labeling, particularly in metabolic and pharmacokinetic research. This article explores the biological activity of this compound, focusing on its interactions, partitioning behavior, and implications in various biological systems.
This compound is characterized by its long hydrocarbon chain, which influences its solubility and partitioning behavior in biological systems. The molecular structure is represented as follows:
The presence of deuterium affects the compound's boiling point, density, and partition coefficients, making it particularly useful in studies that require precise tracking of molecular pathways.
Partition Coefficient
The partition coefficient (log P) is a crucial parameter that describes the distribution of a compound between hydrophobic (lipophilic) and hydrophilic environments. For this compound, the log P value is indicative of its potential biological interactions:
This high log P value suggests that this compound is predominantly lipophilic, which may influence its absorption and distribution in biological systems.
Study on Volatile Compounds
A study investigating volatile compounds from pecans utilized this compound as an internal standard to quantify volatile profiles during roasting processes. This research highlighted the importance of deuterated compounds in accurately measuring volatile concentrations and understanding flavor development in food science .
NMR Relaxation Studies
Research involving NMR relaxation dispersion has examined the behavior of this compound when adsorbed on modified surfaces. This study revealed insights into how surface interactions can alter the relaxation properties of liquids, which has implications for understanding molecular dynamics in biological membranes .
Data Summary
Property | Value |
---|---|
Molecular Formula | C9H20 |
Log P | 4.51 |
Cytotoxicity | Potentially active (related compounds) |
Antimicrobial Activity | Suggested (related compounds) |
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosadeuteriononane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMMITUMNQMOS-PCLYFWIOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583756 |
Source
|
Record name | (~2~H_20_)Nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121578-11-8 |
Source
|
Record name | (~2~H_20_)Nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121578-11-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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